N-(5-benzyl-1,3,4-thiadiazol-2-yl)hexanamide
Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)hexanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound has been investigated for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)hexanamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours.
Benzylation: The thiadiazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide. This reaction is typically carried out in an organic solvent such as dichloromethane.
Amidation: The final step involves the reaction of the benzylated thiadiazole with hexanoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; carried out in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols, thiols; carried out in organic solvents such as dichloromethane or ethanol under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Substituted thiadiazole derivatives
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Coordination Chemistry: The compound acts as a ligand, forming stable complexes with metal ions, which can be used in catalysis or material science.
Comparison with Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)hexanamide can be compared with other thiadiazole derivatives:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer activity but has different substituents that affect its potency and selectivity.
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This derivative has been studied for its anticancer properties and shows different biological activities due to the presence of the phenylurea group.
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: These compounds have been investigated for their insecticidal activities and show different modes of action compared to this compound.
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)hexanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-3-5-10-13(19)16-15-18-17-14(20-15)11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUFEBOOQNAGBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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